(R)-3-N-Cbz-Amino-succinimide
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Description
(R)-3-N-Cbz-Amino-succinimide, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.238. The purity is usually 95%.
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Scientific Research Applications
Analytical Methods in Protein and Peptide Research
One significant application of compounds like "(R)-3-N-Cbz-Amino-succinimide" in scientific research could be in the analysis of amino acids, peptides, and proteins. For instance, the ninhydrin reaction, a well-established method for analyzing primary amino groups to form Ruhemann's purple, highlights the broad utility of chemical reactions involving amino compounds in various scientific disciplines. This method has been applied extensively across agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences. The universal reactivity of ninhydrin with primary amines underscores the importance of chemical reactions in understanding the structure and function of biologically relevant molecules (Friedman, 2004).
Hydrophilic Interaction Chromatography (HILIC)
Another relevant application area is hydrophilic interaction chromatography (HILIC), a valuable alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. HILIC's compatibility with mass spectrometry (MS) makes it an attractive complementary tool to reversed-phase chromatographic separations in metabolomic studies. The unique capability of HILIC to measure more-polar biomolecules could be enhanced by the use of compounds like "this compound," thereby expanding the metabolite detection range and adding value to metabolomic investigations (Tang et al., 2016).
Properties
IUPAC Name |
benzyl N-[(3R)-2,5-dioxopyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMHYISDDHZBY-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659184 |
Source
|
Record name | Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179747-84-3 |
Source
|
Record name | Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.